Cas no 57717-97-2 ((+)-Perillyl alcohol)

(+)-Perillyl alcohol 化学的及び物理的性質
名前と識別子
-
- (+)-PERILLYL ALCOHOL TERPENE STANDARD
- (+)-Perillyl alcohol
- (4R)-(+)-perillyl
- (R)-(+)-perillyl alcohol
- (R)-[1-(6-Methoxy-2-naphthyl)ethyl]amin
- (R)-[4-(prop-1-en-2-yl)cyclohex-1-enyl]methanol
- (R)-< 1-(6-Methoxy-2-naphthyl)ethyl> amin
- (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine
- [(R)-4-(prop-1-en-2-yl)cyclohex-1-enyl]methanol
- 2-Naphthalenemethanamine,6-methoxy-a-methyl-,(aR)-
- 4-(1-methylethenyl)-1-cyclohexenylmethanol
- AK-57975
- I14-36871
- KB-69402
- SCHEMBL15681915
- J-500062
- NCGC00161638-01
- (R)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol
- AKOS006237377
- (+)perillyl alcohol
- UPCMLD-DP082:001
- [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]methanol
- C22272
- (R)-4-(1-Methylethenyl)-1-cyclohexene-1-methanol
- EN300-26276323
- CHEMBL1593539
- [(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol
- 57717-97-2
- 4-(1-Methylethenyl)-(4R)-1-Cyclohexene-1-methanol
- NDTYTMIUWGWIMO-JTQLQIEISA-N
- CHEBI:145806
- (R)-Perillyl alcohol
- (4R)-perillyl alcohol
- UPCMLD-DP082
- (R)-p-Mentha-1,8-dien-7-ol
- DTXSID901315388
- d-perillyl alcohol
- CS-0792646
- HY-W747572
-
- MDL: MFCD00142333
- インチ: InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3/t10-/m0/s1
- InChIKey: NDTYTMIUWGWIMO-JTQLQIEISA-N
- ほほえんだ: CC(=C)C1CCC(=CC1)CO
計算された属性
- せいみつぶんしりょう: 152.12000
- どういたいしつりょう: 152.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.958 g/mL at 25 °C(lit.)
- ふってん: 119-121 °C/11 mmHg(lit.)
- フラッシュポイント: 110 °C
- 屈折率: n20/D 1.501(lit.)
- PSA: 20.23000
- LogP: 2.28130
- ようかいせい: 使用できません
(+)-Perillyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P287438-50mg |
(+)-Perillyl alcohol |
57717-97-2 | 50mg |
$913.00 | 2023-05-17 | ||
TRC | P287438-10mg |
(+)-Perillyl alcohol |
57717-97-2 | 10mg |
$270.00 | 2023-05-17 | ||
Enamine | EN300-26276323-0.05g |
[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol |
57717-97-2 | 95% | 0.05g |
$550.0 | 2024-06-18 | |
TRC | P287438-25mg |
(+)-Perillyl alcohol |
57717-97-2 | 25mg |
$529.00 | 2023-05-17 | ||
TRC | P287438-5mg |
(+)-Perillyl alcohol |
57717-97-2 | 5mg |
$150.00 | 2023-05-17 | ||
TRC | P287438-250mg |
(+)-Perillyl alcohol |
57717-97-2 | 250mg |
$ 3000.00 | 2023-09-06 |
(+)-Perillyl alcohol 関連文献
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Xinwen Ding,Yinfei Xu,Pan Nie,Lingyue Zhong,Lei Feng,Qi Guan,Lihua Song Food Funct. 2022 13 5189
-
Vinicius Vendrusculo,Vanessa P. de Souza,Luiz Ant?nio M. Fontoura,Marcelo G. M. D'Oca,Thais P. Banzato,Paula A. Monteiro,Ronaldo A. Pilli,Jo?o Ernesto de Carvalho,Dennis Russowsky Med. Chem. Commun. 2018 9 1553
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Douglas J. Parker,Samantha T. Chong,Tom Hasell RSC Adv. 2018 8 27892
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Wenbin Jin,Qiwei Yang,Binbin Huang,Zongbi Bao,Baogen Su,Qilong Ren,Yiwen Yang,Huabin Xing Green Chem. 2016 18 3549
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Bowen Zhang,Samuel Petcher,Romy A. Dop,Peiyao Yan,Wei Zhao,Haoran Wang,Liam J. Dodd,Tom O. McDonald,Tom Hasell J. Mater. Chem. A 2022 10 13704
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Huiting He,Min Zheng,Qiang Liu,Jian Liu,Juan Zhao,Yuting Zhuang,Xianxiang Liu,Qiong Xu,Steven R. Kirk,Dulin Yin New J. Chem. 2022 46 6636
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Chuanchen Wu,Zhaochen Liu,Zhen Zhang,Yuehua Jiang,Hongyan Zhang Food Funct. 2017 8 2698
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Wenbin Jin,Qiwei Yang,Binbin Huang,Zongbi Bao,Baogen Su,Qilong Ren,Yiwen Yang,Huabin Xing Green Chem. 2016 18 3549
-
O. Callies,A. Hernández Daranas Nat. Prod. Rep. 2016 33 881
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Fan Xie,Nathan A. Seifert,Matthias Heger,Javix Thomas,Wolfgang J?ger,Yunjie Xu Phys. Chem. Chem. Phys. 2019 21 15408
(+)-Perillyl alcoholに関する追加情報
(+)-Perillyl Alcohol
(+)-Perillyl alcohol, also known as perillyl alcohol or menthofuranol, is a naturally occurring monoterpene alcohol with the CAS number 57717-97-2. This compound is derived from the essential oils of various plants, particularly those belonging to the Lamiaceae family, such as Mentha piperita (peppermint) and Origanum vulgare (oregano). Its chemical structure consists of a cyclic monoterpene skeleton with a hydroxyl group, making it a valuable compound in both pharmaceuticals and cosmetic industries.
The compound has garnered significant attention in recent years due to its diverse biological activities. Studies have shown that (+)-perillyl alcohol exhibits potent antioxidant, anti-inflammatory, and anticancer properties. For instance, a 2023 study published in the *Journal of Natural Products* highlighted its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways. This makes it a promising candidate for the development of novel anticancer therapies.
In addition to its therapeutic potential, (+)-perillyl alcohol has been extensively studied for its role in skin health. Research conducted at the University of California, Los Angeles (UCLA), demonstrated that this compound can enhance skin barrier function and reduce inflammation in models of atopic dermatitis. Its ability to modulate the expression of genes involved in lipid metabolism and immune response has opened new avenues for its use in skincare products.
The synthesis and extraction methods of (+)-perillyl alcohol have also been optimized in recent years. Traditional extraction techniques, such as steam distillation and solvent extraction, have been complemented by advanced methods like supercritical fluid chromatography (SFC) and enzymatic synthesis. These innovations have not only improved the yield but also ensured the preservation of the compound's bioactive properties.
From an environmental standpoint, the sustainable production of (+)-perillyl alcohol is a growing concern. Scientists are exploring green chemistry approaches, including biotechnological fermentation using engineered microorganisms, to produce this compound on an industrial scale without relying on plant extraction. This shift towards sustainable practices aligns with global efforts to reduce ecological footprints while meeting the increasing demand for natural bioactive compounds.
Furthermore, the application of (+)-perillyl alcohol in functional foods has been explored due to its potential health benefits. Preclinical studies suggest that it may improve metabolic health by reducing oxidative stress and inflammation, which are key contributors to chronic diseases such as obesity and type 2 diabetes. These findings have prompted further research into its efficacy in human clinical trials.
In conclusion, (+)-perillyl alcohol is a multifaceted compound with significant potential across various industries. Its unique chemical properties, coupled with its diverse biological activities, make it a subject of intense research interest. As advancements in synthesis, extraction, and application continue to emerge, this compound is poised to play an even more prominent role in both therapeutic and consumer product markets.
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